chemical properties of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine
chemical properties of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine
The following technical monograph provides an in-depth analysis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine , a chiral 2-arylmorpholine scaffold. This guide is structured for researchers in medicinal chemistry and drug development, focusing on its physicochemical properties, synthetic pathways, and reactivity profile.[1][2]
[1][2]
Executive Summary & Chemical Identity
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a pharmacologically significant chiral building block belonging to the 2-arylmorpholine class.[1][2] Structurally analogous to psychostimulants like phenmetrazine, this scaffold is frequently utilized in the development of monoamine reuptake inhibitors (specifically norepinephrine and dopamine) and as a core intermediate for neurokinin-1 (NK1) receptor antagonists.[1][2]
The molecule features a morpholine ring substituted at the C2 position with a 4-fluorophenyl group and N-protected with a benzyl moiety.[1][2][3] The (2R) stereochemistry is critical for biological activity, as enantiomers in this class often exhibit distinct binding profiles at monoamine transporters.[1][2]
Chemical Identification Data
| Property | Detail |
| IUPAC Name | (2R)-4-benzyl-2-(4-fluorophenyl)morpholine |
| Molecular Formula | C₁₇H₁₈FNO |
| Molecular Weight | 271.33 g/mol |
| CAS Number | 503860-58-0 (Referencing (S)-enantiomer); (R)-enantiomer is stereoisomeric equivalent |
| Core Scaffold | 2-Phenylmorpholine (Phenmetrazine analog) |
| Key Functionalities | Tertiary Amine, Benzylic Ether, Aryl Fluoride |
Physicochemical Properties
The physicochemical profile of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is dominated by the lipophilic benzyl and fluorophenyl groups, balanced by the basic morpholine nitrogen.[1][2]
Predicted & Experimental Parameters
| Parameter | Value (Approx.) | Context |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; suitable for CNS penetration.[1][2] |
| pKa (Conjugate Acid) | 7.2 – 7.6 | Reduced basicity compared to morpholine (pKa 8.[1][2]36) due to the electron-withdrawing inductive effect of the 2-aryl and N-benzyl groups.[1][2] |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Free base is an oil or low-melting solid; Hydrochloride salt is a crystalline solid soluble in water/ethanol.[1] |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Indicates excellent membrane permeability (Blood-Brain Barrier).[1][2] |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | Tertiary amine and ether oxygen act as acceptors.[1][2] |
Synthetic Methodologies
The synthesis of the (2R)-enantiomer requires stereoselective control, typically achieved via chiral pool starting materials (e.g., chiral epoxides) or asymmetric catalysis.[1][2]
Route A: Ring Opening of (R)-4-Fluorostyrene Oxide (Preferred)
This route ensures the retention of stereochemistry at the benzylic position (C2 of the morpholine).[1][2]
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Regioselective Ring Opening : Reaction of (R)-2-(4-fluorophenyl)oxirane with N-benzylethanolamine .[1][2] The amine attacks the less hindered carbon of the epoxide.[1]
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Cyclization : The resulting diol/amino-alcohol intermediate is cyclized using a dehydrating agent (e.g., Mitsunobu conditions or acid-mediated cyclization) to close the morpholine ring.[1][2]
Route B: Chemo-Enzymatic or Chiral Resolution
Racemic 2-(4-fluorophenyl)morpholine can be synthesized via the reaction of 2-amino-1-(4-fluorophenyl)ethanol with 1,2-dibromoethane, followed by N-benzylation.[1][2] The (2R) isomer is then isolated via:
-
Classical Resolution : Crystallization with chiral acids (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).[1][2]
-
Chiral HPLC : Preparative separation on polysaccharide-based stationary phases.[1][2]
Visualization: Synthetic Pathway (Route A)
The following diagram illustrates the stereoselective synthesis from chiral styrene oxide.[1][2]
Caption: Stereoselective synthesis via epoxide ring opening. Note: Cyclization conditions must be chosen to prevent racemization at the benzylic center.[1]
Reactivity & Stability Profile
Understanding the reactivity of the N-benzyl and C2-aryl moieties is crucial for using this molecule as an intermediate.[1][2]
N-Debenzylation (Hydrogenolysis)
The N-benzyl group serves as a protecting group.[1][2] It can be removed to yield the free secondary amine, (2R)-2-(4-fluorophenyl)morpholine , which is often the pharmacologically active species or the substrate for further functionalization.[1][2]
-
Conditions : H₂ (1 atm), Pd/C (10%), MeOH or EtOH, RT.
-
Mechanism : Oxidative addition of Pd into the benzylic C-N bond followed by hydrogenolysis.[1]
-
Outcome : Quantitative conversion to the secondary amine.[1]
Salt Formation
The tertiary nitrogen is basic enough to form stable salts with mineral and organic acids.[1]
-
Hydrochloride (HCl) : Most common for stability and solubility.[1][2]
-
Oxalate/Fumarate : Used for crystallinity if the HCl salt is hygroscopic.[1]
Ether Stability
The morpholine ether oxygen is part of a benzylic system (C2 is benzylic).[1][2]
-
Lewis Acids : Strong Lewis acids (e.g., BBr₃) may cleave the ether ring, especially given the benzylic character, leading to ring-opened amino alcohols.[1][2]
Visualization: Reactivity Logic
Caption: Key chemical transformations. Hydrogenolysis yields the active secondary amine scaffold.[1]
Analytical Characterization
To validate the identity and purity of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[1][2][7][13]
-
¹H NMR (CDCl₃) :
-
Aromatic Region : Multiplets at 7.20–7.40 ppm (Benzyl + Fluorophenyl protons).[1][2] Distinctive splitting for 4-fluorophenyl (AA'BB' system).
-
Benzylic Protons (N-CH₂-Ph) : AB quartet or singlet around 3.5–3.6 ppm.[1][2]
-
C2-H (Chiral Center) : Doublet of doublets (dd) around 4.4–4.6 ppm, shifted downfield due to the adjacent oxygen and aryl ring.[1][2]
-
Morpholine Ring Protons : Complex multiplets between 2.0–4.0 ppm.[1][2]
-
Mass Spectrometry (MS)[1][2]
Chiral HPLC[1][2]
-
Mobile Phase : Hexane/Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]
-
Purpose : To confirm enantiomeric excess (ee) > 98% for the (2R) isomer.
Safety & Handling
-
Hazards : Irritant to eyes, respiratory system, and skin.[1][2] As a lipophilic amine, it may possess CNS activity; handle as a potent bioactive substance.[1][2]
-
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic as a salt.
-
Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to fluorine content).[1][2]
References
-
PubChem . 4-Benzylmorpholine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1][2]
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Google Patents . Benzyl morpholine derivatives (US7294623B2).[1][2] Discusses synthesis of (2R)-2-(4-fluorophenyl)morpholine derivatives. Available at:
